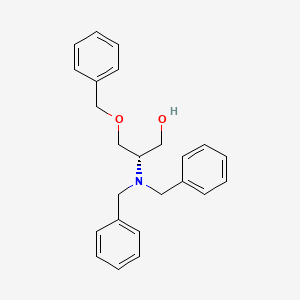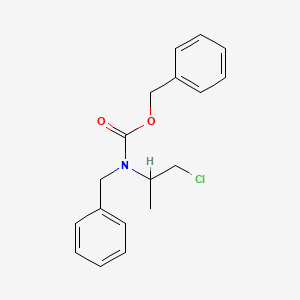
2-(2,6-Dimethylanilino)pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dimethylanilino)pyrimidine-5-carboxylic acid is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a 2,6-dimethylanilino group and a carboxylic acid group. Pyrimidines are known for their wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine derivatives, including 2-(2,6-Dimethylanilino)pyrimidine-5-carboxylic acid, can be achieved through various methods. One efficient and eco-friendly method involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source . The reaction tolerates many important functional groups and can be performed under mild conditions.
Industrial Production Methods: Industrial production methods for pyrimidine derivatives often involve the use of scalable and cost-effective synthetic routes. The Dimroth rearrangement is one such method, which involves the isomerization of heterocycles through the relocation of heteroatoms in heterocyclic systems via ring opening and closure processes . This rearrangement can be catalyzed by acids, bases, heat, or light, and is influenced by factors such as the degree of aza-substitution in rings, pH of the reaction medium, and the presence of electron-withdrawing groups .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,6-Dimethylanilino)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The Dimroth rearrangement is a notable reaction that this compound can undergo, which involves the isomerization of heterocycles through the relocation of heteroatoms .
Common Reagents and Conditions: Common reagents used in the reactions of pyrimidine derivatives include acids, bases, and oxidizing agents. For example, the Dimroth rearrangement can be catalyzed by acids or bases and is accelerated by heat or light . The reaction conditions can vary depending on the specific reaction and desired product.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the Dimroth rearrangement can lead to the formation of various aminopyrimidine derivatives .
Applications De Recherche Scientifique
2-(2,6-Dimethylanilino)pyrimidine-5-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, pyrimidine derivatives are known for their pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties . These compounds are also used in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-(2,6-Dimethylanilino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This inhibitory response contributes to their anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
2-(2,6-Dimethylanilino)pyrimidine-5-carboxylic acid can be compared with other similar pyrimidine derivatives. Similar compounds include 2-(Ethylamino)pyrimidine-5-carboxylic acid and 2-(Methylamino)pyrimidine-5-carboxylic acid . These compounds share a similar pyrimidine core structure but differ in their substituents, which can influence their pharmacological properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H13N3O2 |
|---|---|
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
2-(2,6-dimethylanilino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C13H13N3O2/c1-8-4-3-5-9(2)11(8)16-13-14-6-10(7-15-13)12(17)18/h3-7H,1-2H3,(H,17,18)(H,14,15,16) |
Clé InChI |
MQHFNTYODMRFOB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC2=NC=C(C=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


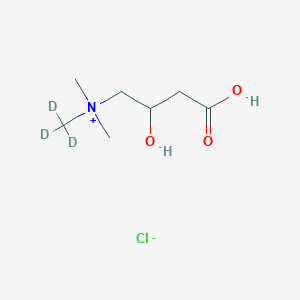
![(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid](/img/structure/B13846136.png)

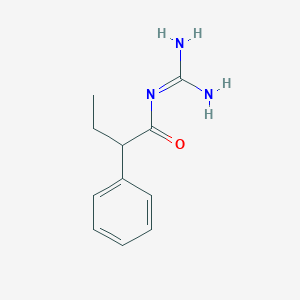
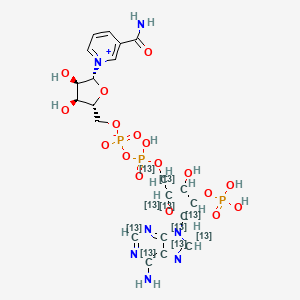
![7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid](/img/structure/B13846162.png)
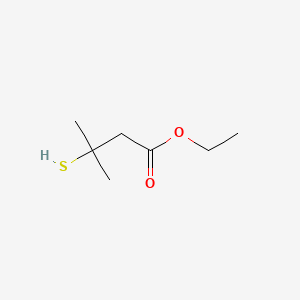

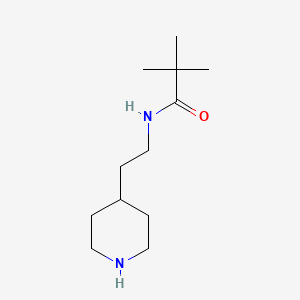
![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B13846181.png)
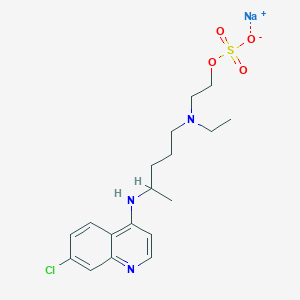
![6,9-Bis[(2-hydroxyethyl)amino]benz[g]isoquinoline-5,10-dione](/img/structure/B13846202.png)
